molecular formula C17H13N3O B7501498 4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile

4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile

Cat. No. B7501498
M. Wt: 275.30 g/mol
InChI Key: DHVMWHDIHPPNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile is a chemical compound that belongs to the class of phthalazine derivatives. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine and other neurotransmitters in the brain. By inhibiting these enzymes, 4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile increases the concentration of neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile has a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, as well as reduce oxidative stress and inflammation in the brain. Additionally, it has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile in lab experiments is its unique mechanism of action. It has been shown to have inhibitory effects on specific enzymes, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of 4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in other areas of scientific research, such as cancer treatment or drug development. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which may lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile involves the reaction of 4-methylphthalic anhydride with 4-aminobenzonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile has been studied for its potential use in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This makes it a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[(4-methyl-1-oxophthalazin-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-12-15-4-2-3-5-16(15)17(21)20(19-12)11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVMWHDIHPPNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile

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